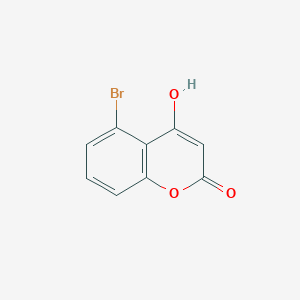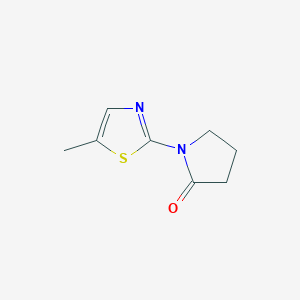
Hydroxy-PEG7-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy-PEG7-DBCO is a polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) moiety and a terminal primary hydroxyl group. This compound is widely used in bioconjugation and click chemistry due to its ability to react with various functional groups and its hydrophilic nature, which enhances the solubility of labeled molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxy-PEG7-DBCO is synthesized through a multi-step organic synthesis process. The reaction conditions typically include the use of organic solvents, catalysts, and reagents such as azides and alkynes.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and consistency. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy-PEG7-DBCO primarily undergoes click chemistry reactions, specifically copper-free azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions: The CuAAC reaction typically uses azides and alkynes as reagents, with the reaction being carried out in aqueous or organic solvents. The reaction conditions are mild, requiring only room temperature and neutral pH.
Major Products Formed: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible. This product is widely used in the labeling and modification of biomolecules.
Wissenschaftliche Forschungsanwendungen
Hydroxy-PEG7-DBCO is extensively used in various scientific research fields:
Chemistry: It is employed in the synthesis of complex molecules and the modification of small organic compounds.
Biology: The compound is used for labeling and tracking biomolecules, such as proteins and nucleic acids.
Medicine: this compound is utilized in drug delivery systems and the development of targeted therapies.
Industry: It finds applications in the production of diagnostic reagents and the development of new materials.
Wirkmechanismus
The mechanism of action of Hydroxy-DBCO involves the formation of a stable triazole ring through the CuAAC reaction. The DBCO moiety reacts with azides to form a triazole linkage, which is highly stable and resistant to hydrolysis. The molecular targets and pathways involved include the modification of biomolecules and the enhancement of their properties.
Vergleich Mit ähnlichen Verbindungen
PEG linkers with different spacer lengths
Cyclooctyne derivatives
Azide-functionalized PEGs
Eigenschaften
Molekularformel |
C35H48N2O10 |
|---|---|
Molekulargewicht |
656.8 g/mol |
IUPAC-Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide |
InChI |
InChI=1S/C35H48N2O10/c38-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-36-34(39)11-12-35(40)37-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)37/h1-8,38H,11-29H2,(H,36,39) |
InChI-Schlüssel |
ZCAHYYUKLBROSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




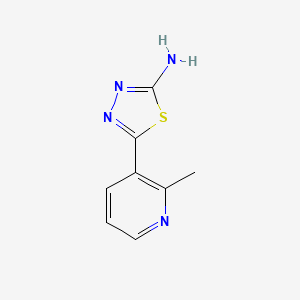
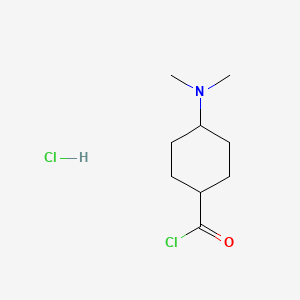


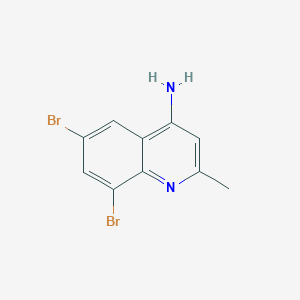
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)

![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)

